6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate
Description
This compound is a heterocyclic ester featuring a pyranone core fused with a pyrimidine-thioether moiety and a 2-chlorobenzoate ester group. The structural complexity arises from the integration of multiple functional groups:
- A 4-oxo-4H-pyran-3-yl ring, contributing to electron-deficient aromaticity.
- A ((4,6-dimethylpyrimidin-2-yl)thio)methyl substituent at position 6 of the pyranone, introducing sulfur-based nucleophilicity and steric bulk due to the dimethylpyrimidine group.
Structural characterization likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c1-11-7-12(2)22-19(21-11)27-10-13-8-16(23)17(9-25-13)26-18(24)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKARUOAHRCUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Thioether Formation: The pyrimidine ring is then reacted with a thiol compound to introduce the thioether linkage.
Pyran Ring Formation: The pyran ring is formed through a cyclization reaction, often involving a Michael addition or aldol condensation.
Benzoate Esterification: The final step involves esterification with 2-chlorobenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, potentially converting them to alcohols.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its complex structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are identified in the evidence, with key differences in substituents impacting properties:
Table 1: Structural and Functional Comparison
Key Observations:
Halogen Substitution Effects :
- The 5-bromo-2-chlorobenzoate analog introduces a heavier halogen, which may enhance intermolecular interactions (e.g., halogen bonding) but reduce solubility in polar solvents compared to the parent compound.
- The absence of bromo in the target compound could favor better bioavailability due to lower molecular weight.
Electronic Modulation: The methoxyphenoxy substituent in the benzoate analog introduces electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound. This difference could influence hydrolysis rates of the ester bond or reactivity in nucleophilic environments.
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